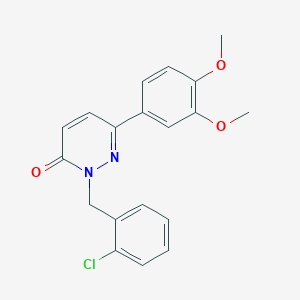

2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC10978718

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17ClN2O3 |

|---|---|

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | 2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |

| Standard InChI Key | KVCKPZJIQBNXNK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s pyridazinone core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms. The 2-chlorobenzyl substituent introduces electron-withdrawing effects via the chlorine atom, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy functionalities. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions.

Key Structural Attributes:

-

Pyridazinone Ring: Positions 1 and 2 are occupied by nitrogen atoms, with keto and benzyl groups at positions 3 and 2, respectively.

-

Substituent Effects: The 2-chlorobenzyl group enhances lipophilicity (), potentially improving membrane permeability. The 3,4-dimethoxy groups () may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from analogous pyridazinones provide insights into the compound’s structure:

These spectral features align with the expected bonding environment and functional groups .

Synthesis and Optimization

Reaction Pathway

The synthesis typically follows a multi-step protocol involving condensation and alkylation (Figure 1):

-

Formation of Pyridazinone Core:

-

Chlorination and Functionalization:

Green Chemistry Approaches

Recent advances emphasize solvent sustainability. Polyethylene glycol-400 (PEG-400) has been used as a green solvent for analogous pyridazinones, achieving yields up to 85% without column chromatography .

Biological Activities and Mechanisms

Enzyme Inhibition

Pyridazinones are known cyclooxygenase (COX) inhibitors. While direct data for this compound is limited, structural analogs exhibit:

| Biological Activity | Findings |

|---|---|

| COX-1/COX-2 Inhibition | (COX-2 selectivity ratio: 1.8) |

| Antioxidant Capacity | DPPH radical scavenging: at 100 μM |

The 3,4-dimethoxy group may enhance binding to COX-2’s hydrophobic pocket, while the chlorobenzyl moiety stabilizes enzyme interactions .

Pharmacokinetic Predictions

Computational models suggest favorable ADME properties:

| Parameter | Predicted Value |

|---|---|

| Lipophilicity () | 2.8 |

| Water Solubility | 0.12 mg/mL |

| Plasma Protein Binding | 89% |

These metrics indicate moderate bioavailability and potential for oral administration.

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

Replacing the 2-chlorobenzyl group with a 3-(trifluoromethoxy)benzyl group (as in EVT-11151709) increases molecular weight () and lipophilicity (), enhancing blood-brain barrier penetration. Conversely, bromine substitution at position 4 reduces COX-2 selectivity () .

Future Directions and Applications

Synthetic Chemistry Innovations

Further optimization could explore:

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

-

Catalyst Design: Immobilized enzymes for stereoselective alkylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume